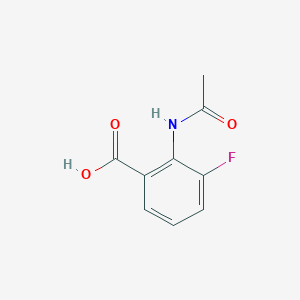

2-Acetamido-3-fluorobenzoic acid

描述

Contextualization of 2-Acetamido-3-fluorobenzoic Acid within Fluorinated Benzoic Acid Derivatives

This compound belongs to the broader class of fluorinated benzoic acid derivatives. The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design and materials science. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly alter the physicochemical properties of a parent compound. These modifications can include increased metabolic stability, enhanced binding affinity to biological targets, and altered acidity.

Fluorinated benzoic acids, in particular, are important precursors for a wide range of pharmaceuticals and other functional materials. globalscientificjournal.com The position of the fluorine atom on the benzene (B151609) ring, along with the presence of other substituents, allows for fine-tuning of the molecule's electronic and steric properties. This compound is a specific example where the fluorine atom is positioned ortho to the carboxylic acid group and meta to the acetamido group, a configuration that leads to a unique interplay of electronic and steric effects.

Significance of Acetamido and Fluoro Substituents in Aromatic Systems

The properties and reactivity of this compound are dictated by the electronic and steric contributions of its two key substituents: the acetamido group and the fluoro group.

The combination of the ortho-para directing, activating acetamido group and the deactivating, ortho-para directing fluoro group in this compound creates a complex reactivity profile that can be exploited for the regioselective synthesis of more elaborate molecules.

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a synthetic intermediate. Its structural features make it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. For instance, related aminofluorobenzoic acids are important intermediates in the synthesis of indole (B1671886) derivatives, which are core structures in many biologically active compounds. orgsyn.org

The presence of three different functional groups—the carboxylic acid, the acetamido group, and the fluorine atom—provides multiple reaction sites for chemical modification. This allows for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry. For example, anthranilic acid derivatives, a class of compounds to which this compound is related, are known to be a crucial subset of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

While specific research on the direct biological activity of this compound is not extensively documented in publicly available literature, its role as a key building block suggests that it is an important component in the discovery and development of new chemical entities with potential therapeutic applications.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | 2-(acetylamino)-3-fluorobenzoic acid |

| CAS Number | 550346-18-4 cymitquimica.comchemsrc.com |

| Molecular Formula | C₉H₈FNO₃ cymitquimica.com |

| Molecular Weight | 197.16 g/mol cymitquimica.com |

| Synonyms | Benzoic acid, 2-(acetylamino)-3-fluoro- alfa-chemistry.com |

Structure

3D Structure

属性

IUPAC Name |

2-acetamido-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-5(12)11-8-6(9(13)14)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYXMLONVFAWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372185 | |

| Record name | 2-Acetamido-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550346-18-4 | |

| Record name | 2-(Acetylamino)-3-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550346-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Acetamido 3 Fluorobenzoic Acid

Established Synthetic Routes for 2-Acetamido-3-fluorobenzoic Acid

The synthesis of this compound, a key intermediate in the preparation of various pharmaceuticals and functional materials, is primarily achieved through well-established multi-step sequences. These routes often involve the strategic introduction of the fluorine and acetamido groups onto a benzene (B151609) ring, followed by the formation or modification of the carboxylic acid functionality.

Multi-step Synthesis from Precursors

A common and effective strategy for the synthesis of this compound begins with a suitable fluorinated aniline (B41778) precursor. One such precursor is 2-fluoroaminobenzene (2-fluoroaniline). This approach hinges on the initial presence of the fluorine atom, which directs subsequent reactions and avoids the often harsh conditions required for direct fluorination of an existing aromatic ring.

The synthesis of the crucial intermediate, 2-amino-3-fluorobenzoic acid, from 2-fluoroaminobenzene has been well-documented. orgsyn.org This process typically involves a multi-step sequence that begins with the reaction of 2-fluoroaminobenzene to form an intermediate that can be cyclized to 7-fluoroisatin. orgsyn.org Subsequent oxidative cleavage of the isatin (B1672199) ring under basic conditions, often using hydrogen peroxide, yields the desired 2-amino-3-fluorobenzoic acid. orgsyn.orgchemicalbook.com This intermediate serves as a pivotal building block for the final product.

The transformation of 2-amino-3-fluorobenzoic acid to this compound is then accomplished through a standard acylation reaction, which is discussed in the following section.

Acylation and Hydrolysis Reactions in Synthesis

Acylation is a fundamental reaction in the synthesis of this compound. Once the 2-amino-3-fluorobenzoic acid intermediate is obtained, the amino group is acetylated to form the acetamido group. This is typically achieved by treating the amino acid with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or solvent.

Conversely, hydrolysis reactions can be employed in alternative synthetic strategies. For instance, if a synthetic route leads to an ester of this compound, a final hydrolysis step is necessary to liberate the free carboxylic acid. This is usually carried out under acidic or basic conditions.

Advanced Synthetic Techniques for Fluorinated Aromatic Carboxylic Acids

The synthesis of fluorinated aromatic carboxylic acids, including this compound, has benefited from the development of advanced synthetic techniques. hokudai.ac.jp These methods often offer improved yields, regioselectivity, and functional group tolerance compared to traditional approaches.

One notable advancement is the use of organometallic reagents and transition-metal catalysis. For example, palladium-catalyzed carbonylation reactions can be used to introduce the carboxylic acid group into a fluorinated aromatic ring. Additionally, methods for the direct C-H activation and subsequent carboxylation of fluorinated arenes are emerging as powerful tools.

Furthermore, the development of novel fluorinating reagents has expanded the toolbox for synthesizing these compounds. mdpi.com These reagents can offer milder reaction conditions and greater control over the fluorination process. The application of these advanced techniques can streamline the synthesis of complex fluorinated molecules like this compound.

Exploration of Novel Synthetic Approaches

The demand for efficient and environmentally benign synthetic methods has spurred research into novel approaches for the synthesis of fluorinated compounds. These emerging strategies aim to overcome the limitations of traditional methods, such as the use of harsh reagents and the generation of significant waste.

Transition Metal-Free Fluorination Strategies

In recent years, there has been a significant push towards the development of transition metal-free fluorination methods. arkat-usa.orgresearchgate.net These strategies often rely on the use of hypervalent iodine reagents or other organic catalysts to facilitate the introduction of fluorine. For instance, the fluorination of arylboronic acids or other organometallic precursors using electrophilic fluorine sources in the absence of a transition metal catalyst has shown promise. These methods can offer a more sustainable alternative to traditional metal-catalyzed reactions.

Photochemical and Catalytic Methods for Fluorination

Photochemical and photocatalytic methods represent a frontier in organic synthesis, and their application to fluorination reactions is a rapidly developing area. dntb.gov.uamdpi.comresearchgate.netbrittonsfu.com These methods utilize light to generate highly reactive species that can participate in C-F bond formation. For example, photoredox catalysis has been successfully employed for the fluorination of a variety of aromatic and aliphatic C-H bonds. dntb.gov.uamdpi.com These reactions often proceed under mild conditions and can exhibit high selectivity. The development of photocatalytic systems for the direct fluorination of benzoic acid derivatives could provide a more direct and efficient route to compounds like this compound in the future.

Reaction Condition Optimization and Yield Enhancement

The efficiency of the synthesis of this compound is highly dependent on the careful control of various reaction parameters. These include the choice of solvent, reaction temperature, and pressure. Optimizing these conditions is crucial for maximizing the yield and purity of the final product.

The choice of solvent is critical in the synthetic pathway to this compound, influencing both the rate and outcome of the reactions. In the synthesis of the precursor, 2-amino-3-fluorobenzoic acid, water is often employed as a solvent, which is advantageous due to its low cost and environmental friendliness. orgsyn.org For the subsequent acetylation of the amino group to form this compound, the selection of an appropriate solvent is crucial for achieving high yields.

The acetylation of aromatic amines can be carried out in a variety of solvents, and the choice often depends on the specific acetylating agent used. When using a highly reactive agent like acetyl chloride, an inert aprotic solvent such as dichloromethane (B109758) or toluene (B28343) may be preferred to avoid unwanted side reactions with the solvent. centre-univ-mila.dz In some environmentally benign procedures, acetylation with acetyl chloride has been successfully performed in an aqueous brine solution, which can facilitate easy work-up and isolation of the product. ias.ac.in

For the acetylation using acetic anhydride, which is a less reactive acetylating agent, acetic acid itself can be used as the solvent. google.com The use of a co-solvent like acetone (B3395972) may also be employed, particularly when dealing with water-insoluble starting materials. ias.ac.in The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield. For instance, polar aprotic solvents like dimethylformamide (DMF) can be effective in dissolving a wide range of reactants and can also act as a catalyst in some acylation reactions. centre-univ-mila.dzarkat-usa.org

The following table illustrates the potential effect of different solvents on the yield of the acetylation of an aromatic amine, based on general principles.

Table 1: Effect of Solvent on the Yield of Acetylation of Aromatic Amines

| Solvent | Dielectric Constant (Approx.) | Typical Yield (%) | Notes |

|---|---|---|---|

| Dichloromethane | 9.1 | 85-95 | Inert, good for reactive acylating agents. |

| Toluene | 2.4 | 80-90 | Aprotic, good for moisture-sensitive reactions. |

| Acetic Acid | 6.2 | 80-90 | Can act as both solvent and catalyst. |

| Acetone | 21 | 75-85 | Good co-solvent for water-insoluble reactants. |

| Water (Brine) | 80 | 80-95 | Environmentally friendly, requires careful pH control. |

| Dimethylformamide (DMF) | 37 | 85-95 | Polar aprotic, can catalyze the reaction. |

Temperature is a critical parameter that must be precisely controlled throughout the synthesis of this compound and its intermediates to ensure optimal reaction rates and minimize the formation of byproducts. For instance, in the synthesis of a precursor, 7-fluoroisatin, the reaction temperature is carefully controlled, with heating at 70°C during the addition of the anilide and then increased to 90°C for a specific duration. orgsyn.org Subsequently, the reaction is cooled to room temperature using an ice bath before proceeding to the next step. orgsyn.org

In the subsequent conversion to 2-amino-3-fluorobenzoic acid, the temperature of the reaction mixture can rise to 30°C or 40°C during the dropwise addition of hydrogen peroxide. orgsyn.org Similarly, in a related synthesis of 2-amino-3-fluoro-benzoic acid, the temperature is initially maintained at 70°C and then rises to 80°C. globalscientificjournal.com Maintaining the temperature within a specific range is crucial, as excessive heat can lead to the formation of undesirable tar-like byproducts. orgsyn.org

The acetylation of the amino group is also sensitive to temperature. While many acetylations can proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive acetylating agents. For example, some acetylation reactions are carried out at temperatures between 40-60°C to balance the reaction rate and the formation of side products. centre-univ-mila.dz In certain industrial processes for N-acetylation, temperatures can range from 60-150°C. google.com

Pressure is generally not a critical parameter in the synthesis of this compound, with most steps being carried out at atmospheric pressure. arkat-usa.org However, in some related fluorination reactions, a closed reaction vessel can lead to the development of excessive pressure at elevated temperatures, which can improve the solubility of reactants and enhance the reaction yield. arkat-usa.org

The following table summarizes the typical temperature ranges for the key steps in the synthesis of this compound and its precursors.

Table 2: Temperature Control in the Synthesis of this compound and Intermediates

| Reaction Step | Reactants | Temperature Range (°C) | Notes |

|---|---|---|---|

| Formation of 7-Fluoroisatin | N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide, Sulfuric Acid | 70-90 | Initial heating at 70°C, then increased to 90°C. orgsyn.org |

| Formation of 2-Amino-3-fluorobenzoic Acid | 7-Fluoroisatin, Hydrogen Peroxide, NaOH | 30-40 | Exothermic reaction, temperature rises on addition. orgsyn.org |

| Acetylation of 2-Amino-3-fluorobenzoic Acid | 2-Amino-3-fluorobenzoic Acid, Acetylating Agent | 25-60 | Can be performed at room temperature or with gentle heating. |

Purification is a vital stage in the synthesis of this compound, ensuring the removal of unreacted starting materials, byproducts, and other impurities. A combination of techniques, including extraction, filtration, and recrystallization, is typically employed.

In the synthesis of the precursor 7-fluoroisatin, the crude product is isolated by adding the reaction mixture to ice water and ethyl acetate (B1210297), followed by separation of the organic phase. orgsyn.org The aqueous phase is then extracted multiple times with ethyl acetate to maximize the recovery of the product. orgsyn.org The combined organic phases are dried and the solvent is removed under reduced pressure. orgsyn.org

The subsequent intermediate, 2-amino-3-fluorobenzoic acid, is precipitated by adjusting the pH of the reaction mixture. orgsyn.org The crude product can be further purified by treating the solution with charcoal to remove colored impurities, followed by filtration and acidification to precipitate the pure product. orgsyn.org The final precipitate is then collected by filtration and dried. orgsyn.org

Recrystallization is a powerful technique for purifying the final product, this compound, as well as its intermediates. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at the solvent's boiling point. centre-univ-mila.dz For the intermediate N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide, recrystallization from ethanol (B145695) yields a nearly colorless product. orgsyn.org The precursor 2-amino-3-fluorobenzoic acid can be purified by recrystallization from an acetone/water mixture. orgsyn.org A similar compound, 2-amino-3-fluoro-benzoic acid, is crystallized from an ethanol-water mixture with the addition of acetic acid. globalscientificjournal.com

The general procedure for recrystallization involves dissolving the crude solid in a minimum amount of a suitable hot solvent. centre-univ-mila.dz The hot solution is then filtered, if necessary, to remove any insoluble impurities. The filtrate is allowed to cool slowly, promoting the formation of pure crystals, which are then collected by filtration, washed with a small amount of cold solvent, and dried. centre-univ-mila.dz

The following table provides a summary of purification techniques used for this compound and its intermediates.

Table 3: Purification Techniques for this compound and Intermediates

| Compound | Purification Method | Solvent/Reagent | Details |

|---|---|---|---|

| N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide | Recrystallization | Ethanol | Yields a nearly colorless product. orgsyn.org |

| 7-Fluoroisatin | Extraction | Ethyl Acetate | Crude product is extracted from an aqueous solution. orgsyn.org |

| 2-Amino-3-fluorobenzoic Acid | Precipitation and Recrystallization | Acetone/Water | pH adjustment for precipitation; recrystallization for further purification. orgsyn.org |

| This compound | Recrystallization | Ethanol/Water or similar polar solvent mixture | General method for purifying acylated benzoic acids. |

Chemical Reactivity and Mechanistic Studies of 2 Acetamido 3 Fluorobenzoic Acid

Derivatization Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 2-Acetamido-3-fluorobenzoic acid is a versatile handle for a variety of derivatization reactions, most commonly leading to the formation of esters and amides.

Esterification: Carboxylic acids can be converted to esters by reacting them with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using more reactive alkylating agents. Microwave-assisted esterification of N-acetyl-L-phenylalanine using modified Mukaiyama's reagents has been shown to be an effective method. researchgate.net Such methods could be applied to this compound to produce a variety of ester derivatives.

Amide Formation: The formation of an amide bond from a carboxylic acid and an amine typically requires the use of a coupling reagent to activate the carboxylic acid. luxembourg-bio.com A wide array of such reagents exists, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), and phosphonium (B103445) or uronium salts like HATU. luxembourg-bio.com For sterically hindered substrates or electron-deficient amines, where standard methods may fail, protocols involving the in situ formation of acyl fluorides have been developed and found to be efficient. rsc.org These methods are highly relevant for the derivatization of this compound, allowing for the synthesis of a diverse range of amide products. researchgate.netrsc.org Some modern, greener approaches even avoid traditional coupling reagents altogether. rsc.org The choice of coupling reagent and reaction conditions is often substrate-dependent, and screening may be necessary to find the optimal conditions. luxembourg-bio.com

The following table summarizes potential derivatization reactions of the carboxylic acid moiety:

| Derivative Type | Reagents and Conditions | Product |

| Methyl Ester | Methanol (B129727), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 2-acetamido-3-fluorobenzoate |

| Ethyl Ester | Ethanol (B145695), DCC, DMAP | Ethyl 2-acetamido-3-fluorobenzoate |

| Benzyl Amide | Benzylamine, HATU, DIPEA, DMF | N-Benzyl-2-acetamido-3-fluorobenzamide |

| Anilide | Aniline (B41778), Acyl fluoride (B91410) (formed in situ), Heat | 2-Acetamido-3-fluoro-N-phenylbenzamide |

Esterification and Amidation Reactions

Esterification: this compound can undergo esterification, a reaction where a carboxylic acid reacts with an alcohol to form an ester and water. This process is typically catalyzed by a strong acid. The Fischer-Speier esterification is a classic method where the carboxylic acid is heated with an excess of alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or tosic acid. nih.gov The reaction is an equilibrium process, and using the alcohol as the solvent can drive the reaction towards the formation of the ester. nih.gov For fluorinated aromatic carboxylic acids, various catalysts have been explored to improve reaction times and yields. For instance, a study on the methyl esterification of 23 different isomers of fluorinated aromatic acids using methanol as the methyl source was conducted with UiO-66-NH2 as a heterogeneous catalyst, which significantly reduced the reaction time compared to traditional methods. rsc.orgresearchgate.net

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester. Finally, deprotonation of the ester yields the final product and regenerates the acid catalyst. nih.gov

Amidation: The formation of amides from this compound involves its reaction with an amine. Direct reaction between a carboxylic acid and an amine typically forms a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid usually needs to be "activated" to facilitate the reaction. sciepub.com Common methods for amidation include the use of coupling agents or the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride. researchgate.net However, direct amidation can be achieved under certain conditions. For example, boric acid has been shown to catalyze the amidation of benzoic acids with aromatic amines under mild conditions. sciepub.com Another effective reagent for direct amidation of a wide range of carboxylic acids with various amines is B(OCH2CF3)3. nih.gov

A general representation of these reactions is provided in the table below, based on typical conditions for related benzoic acids.

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Catalytic Acid (e.g., H₂SO₄), Heat | 2-Acetamido-3-fluorobenzyl ester |

| Amidation | Amine (e.g., Primary or Secondary Amine), Coupling Agent (e.g., DCC, EDC) or Boric Acid Catalyst, Heat | N-substituted-2-acetamido-3-fluorobenzamide |

This table represents generalized reaction conditions. Specific conditions for this compound may vary.

Formation of Anhydrides and Acyl Halides

Anhydrides: Carboxylic acids can be converted to acid anhydrides through dehydration, typically by heating with a strong dehydrating agent. Symmetrical anhydrides can be formed from two molecules of the carboxylic acid. The use of aromatic carboxylic anhydrides as versatile reagents in organic synthesis has been explored, often in conjunction with a Lewis acid catalyst for carbon-oxygen bond formation. sciepub.com

Acyl Halides: Acyl halides, particularly acyl chlorides, are important reactive intermediates synthesized from carboxylic acids. They are valuable in the preparation of esters and amides, especially when the direct reaction is not efficient. A common method for the synthesis of acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). nih.gov For instance, 2-fluorobenzoyl chloride can be prepared by reacting 2-fluorobenzoic acid with thionyl chloride. nih.gov Similarly, 3-fluorobenzoyl chloride is also synthesized using this method. nih.gov The resulting 2-acetamido-3-fluorobenzoyl chloride would be a highly reactive compound, susceptible to nucleophilic attack.

The table below summarizes common reagents used for these transformations.

| Product | Reagent |

| Acid Anhydride (B1165640) | Dehydrating Agent (e.g., P₂O₅), Heat |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

| Acyl Bromide | Phosphorus tribromide (PBr₃) |

This table indicates common reagents for the synthesis of these functional groups from carboxylic acids.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with three groups that influence the rate and regioselectivity of electrophilic aromatic substitution reactions.

Directing Effects of Acetamido and Fluoro Substituents

The position of an incoming electrophile on the benzene ring is directed by the existing substituents. The acetamido group (-NHCOCH₃) and the fluoro group (-F) exert competing electronic effects.

Acetamido Group (-NHCOCH₃): The acetamido group is an activating group and an ortho, para-director. libretexts.org The nitrogen atom has a lone pair of electrons that can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This resonance effect outweighs the electron-withdrawing inductive effect of the carbonyl group, making the ring more reactive towards electrophiles than benzene itself. libretexts.org

Fluoro Group (-F): Halogens, including fluorine, are deactivating groups yet are ortho, para-directors. organicchemistrytutor.com Fluorine is highly electronegative and withdraws electron density from the ring via the inductive effect, which deactivates the ring towards electrophilic attack compared to benzene. libretexts.orgresearchgate.net However, the lone pairs on the fluorine atom can be donated to the ring through resonance, which stabilizes the carbocation intermediate when the electrophile attacks at the ortho and para positions. organicchemistrytutor.com

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects. libretexts.org

In this compound, the acetamido group is at position 2, the fluoro group at position 3, and the carboxylic acid at position 1. The powerful ortho, para-directing effect of the acetamido group will be the dominant influence. The available positions for substitution are C4, C5, and C6. The acetamido group strongly directs to its para position (C5) and its ortho position (C6). The fluoro group directs ortho (C2, C4) and para (C6) to itself. The carboxylic acid group directs to its meta position (C3, C5).

Considering the combined effects:

Position 4: Ortho to the fluoro group and meta to the acetamido and carboxylic acid groups.

Position 5: Para to the acetamido group and meta to the carboxylic acid group.

Position 6: Ortho to the acetamido group and para to the fluoro group.

| Substituent | Electronic Effect | Directing Effect |

| -NHCOCH₃ | Activating (Resonance > Inductive) | ortho, para |

| -F | Deactivating (Inductive > Resonance) | ortho, para |

| -COOH | Deactivating (Inductive and Resonance) | meta |

Nitration, Halogenation, and Sulfonation Studies

Nitration: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. Based on the directing effects, the nitro group would be expected to substitute at the C5 or C6 positions, which are activated by the acetamido group. Steric hindrance from the adjacent carboxylic acid group might disfavor substitution at C6, potentially making the C5 position the major product.

Halogenation: Halogenation involves the reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. Similar to nitration, the incoming halogen atom is expected to be directed to the C5 or C6 positions due to the influence of the acetamido group. Regioselective halogenation of arenes can be achieved under specific conditions. nih.gov

Sulfonation: Sulfonation is typically performed with fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the electrophile. The sulfonic acid group (-SO₃H) is bulky, which makes steric hindrance a significant factor. libretexts.org In the case of acetanilide, sulfonation predominantly occurs at the para position due to steric hindrance at the ortho positions. libretexts.org For this compound, substitution at the C5 position (para to the acetamido group) would be sterically less hindered than at the C6 position (ortho to the acetamido group and adjacent to the carboxylic acid).

The predicted major products for these electrophilic substitution reactions are summarized below.

| Reaction | Electrophile | Predicted Major Product Position(s) |

| Nitration | NO₂⁺ | C5 and/or C6 |

| Halogenation | Br⁺, Cl⁺ | C5 and/or C6 |

| Sulfonation | SO₃ | C5 |

These predictions are based on established principles of electrophilic aromatic substitution, as specific experimental data for this compound were not found in the searched literature.

Computational Chemistry and Molecular Modeling of 2 Acetamido 3 Fluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic behavior and reactivity of a molecule. For 2-Acetamido-3-fluorobenzoic acid, these calculations can predict its geometric and electronic characteristics, offering a lens into its molecular-level interactions.

The electronic structure of this compound is significantly influenced by its substituent groups: the acetamido group (-NHCOCH₃), the fluorine atom (-F), and the carboxylic acid group (-COOH). The interplay of these groups dictates the distribution of electron density and the nature of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For aromatic systems like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-orbital. The presence of both electron-donating (acetamido) and electron-withdrawing (fluoro and carboxyl) groups complicates this picture. The acetamido group, particularly the nitrogen lone pair, can donate electron density to the ring, raising the HOMO energy. Conversely, the fluorine and carboxylic acid groups withdraw electron density, lowering the LUMO energy. The precise energies and distributions of these orbitals would require specific density functional theory (DFT) calculations.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzoic Acids

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzoic Acid | -6.98 | -1.23 | 5.75 |

| 2-Fluorobenzoic Acid | -7.15 | -1.45 | 5.70 |

| 2-Aminobenzoic Acid | -6.21 | -0.98 | 5.23 |

| This compound (Predicted) | -6.5 to -7.0 | -1.5 to -1.2 | ~5.0 to 5.5 |

Note: The values for this compound are predictive and based on trends observed in related molecules. Actual values would require specific DFT calculations.

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The ESP is plotted onto the molecule's electron density surface, with colors indicating different potential values. Typically, red represents regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the ESP map would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atoms of the carboxylic acid and acetamido groups due to their high electronegativity and lone pairs of electrons. These are the primary sites for hydrogen bonding.

Positive Potential (Blue): Located around the acidic hydrogen of the carboxylic acid group, making it a strong hydrogen bond donor. The hydrogen on the acetamido nitrogen would also exhibit a positive potential.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily determined by the rotation around several single bonds: the C-C bond connecting the carboxylic acid to the ring, the C-O bond within the carboxylic acid, the C-N bond of the acetamido group, and the N-C bond of the acetyl group.

A detailed conformational analysis using quantum chemical methods, such as scanning the potential energy surface by systematically rotating the key dihedral angles, would reveal the various stable conformers and the energy barriers between them. It is likely that intramolecular hydrogen bonding between the acetamido hydrogen and the carboxylic oxygen, or between the carboxylic hydrogen and the acetamido oxygen or fluorine atom, could play a role in stabilizing certain conformations. researchgate.net

Table 2: Predicted Stable Conformers and Relative Energies for this compound

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Key Features |

| A (Planar) | ~0 or ~180 | 0 (Reference) | Potential for intramolecular H-bonding. |

| B (Twisted COOH) | Variable | > 0 | Carboxyl group out of the benzene plane due to steric hindrance. |

| C (Twisted NHCOCH₃) | Variable | > 0 | Acetamido group rotated. |

Note: This table is illustrative. The actual energy landscape would be more complex and require detailed computational scans.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its interactions with its environment.

In a solvent, particularly a polar one like water, the behavior of this compound would be heavily influenced by solute-solvent interactions. MD simulations can model the formation of hydrogen bonds between the carboxylic acid and acetamido groups of the solute and the surrounding water molecules. The solvation shell around the molecule would be dynamic, with water molecules constantly exchanging.

The simulations would likely show strong hydrogen bonding at the carboxylic acid group (both as a donor and acceptor) and the acetamido group. The fluorine atom would also participate in weaker interactions with water. These solvation effects can influence the conformational preferences of the molecule, potentially stabilizing conformers that are less favored in the gas phase.

MD simulations at different temperatures can reveal how thermal energy affects the conformational landscape of this compound. At low temperatures, the molecule would likely reside in its lowest energy conformation, with limited movement. As the temperature increases, the molecule would gain sufficient kinetic energy to overcome rotational barriers, allowing it to explore a wider range of conformations.

By analyzing the trajectories from MD simulations, one could quantify the populations of different conformers as a function of temperature and calculate the free energy barriers for conformational transitions. This would provide a detailed understanding of the molecule's flexibility and how its shape and properties might change under different thermal conditions.

Advanced Analytical Techniques in the Study of 2 Acetamido 3 Fluorobenzoic Acid

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-Acetamido-3-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide distinct information.

¹H NMR spectroscopy identifies the number and types of hydrogen atoms (protons) in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the amide proton (NH), and the methyl protons of the acetamido group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound, including those in the carboxylic acid, amide, and aromatic ring, would produce a distinct signal. The chemical shifts of the carbons are indicative of their chemical environment. For instance, the carbonyl carbons of the carboxylic acid and amide groups would appear at the downfield end of the spectrum.

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for fluorine-containing compounds. For this compound, a single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine and adjacent protons (³JHF) and carbons (JCF) can further confirm the molecular structure. Studies on similar fluorobenzoic acid derivatives have shown that the chemical shift of the fluorine atom is sensitive to its position on the aromatic ring and the nature of other substituents. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~10-12 | Broad Singlet | - | COOH |

| ¹H | ~8-9 | Singlet | - | NH |

| ¹H | ~7-8 | Multiplet | J(H,H), J(H,F) | Aromatic CH |

| ¹H | ~2.2 | Singlet | - | CH₃ |

| ¹³C | ~170 | Singlet | - | C=O (acid) |

| ¹³C | ~169 | Singlet | - | C=O (amide) |

| ¹³C | ~110-160 | Multiplet | J(C,F) | Aromatic C |

| ¹³C | ~24 | Singlet | - | CH₃ |

| ¹⁹F | Varies | Multiplet | J(F,H) | Ar-F |

Note: This is a table of predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Fragmentation patterns observed in the mass spectrum offer further structural information. Common fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (CO₂H), the acetyl group (CH₃CO), or water (H₂O).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 2500-3300 | Broad, Strong | O-H | Stretching (Carboxylic Acid) |

| ~3300 | Medium | N-H | Stretching (Amide) |

| ~1700 | Strong | C=O | Stretching (Carboxylic Acid) |

| ~1670 | Strong | C=O | Stretching (Amide I) |

| ~1550 | Medium | N-H | Bending (Amide II) |

| 1450-1600 | Medium | C=C | Stretching (Aromatic Ring) |

| ~1200 | Strong | C-O | Stretching (Carboxylic Acid) |

| 1000-1100 | Medium | C-F | Stretching |

The broad O-H stretch of the carboxylic acid is a particularly prominent feature. The two distinct carbonyl stretches for the carboxylic acid and the amide are also key diagnostic peaks.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for its quantification. shimadzu.com A reversed-phase HPLC method, typically using a C18 column, would be employed. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte has strong absorbance, which is determined by its chromophores (the aromatic ring and carbonyl groups). By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined. A calibration curve, constructed using standards of known concentration, allows for the precise quantification of the compound in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in a sample. For the analysis of this compound, a derivatization step is often necessary to increase its volatility. nih.gov This typically involves converting the carboxylic acid group into a more volatile ester, for example, a methyl ester.

The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for each, allowing for their identification by comparison to spectral libraries or through interpretation of their fragmentation patterns. This method is particularly useful for creating a detailed impurity profile of the substance. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, scientists can generate a three-dimensional map of electron density, which in turn allows for the elucidation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful X-ray crystallographic analysis would provide invaluable information. It would confirm the connectivity of the atoms, detailing the planar relationship between the benzene ring and the acetamido and carboxylic acid functional groups. Furthermore, it would reveal the conformation of the molecule and how the individual molecules pack together in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding (e.g., between the carboxylic acid proton and an adjacent molecule's carbonyl oxygen, or between the amide N-H and a neighboring atom) and potential π-π stacking interactions between the aromatic rings.

A hypothetical data table for the crystallographic parameters of this compound, should such data become available, would resemble the following:

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 8.5 |

| b (Å) | e.g., 12.3 |

| c (Å) | e.g., 9.1 |

| β (°) | e.g., 95.5 |

| Volume (ų) | e.g., 975.4 |

| Z | e.g., 4 |

| Density (calculated) (g/cm³) | e.g., 1.35 |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. DSC and TGA are two of the most common and informative thermal analysis techniques.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is particularly useful for identifying thermal transitions such as melting, crystallization, and glass transitions.

A DSC analysis of this compound would reveal its melting point, which is a key physical property indicative of its purity. The shape and sharpness of the melting endotherm can provide insights into the crystalline nature of the material. A broad melting peak might suggest the presence of impurities or multiple crystalline forms (polymorphs). The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, quantifies the energy required to melt the solid and is a characteristic property of the compound.

Should experimental data be published, a table summarizing the DSC findings for this compound would be structured as follows:

| Thermal Property | Hypothetical Value |

| Onset Melting Temperature (°C) | e.g., 185.2 |

| Peak Melting Temperature (°C) | e.g., 188.5 |

| Enthalpy of Fusion (J/g) | e.g., 150.7 |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition pathways.

When subjected to TGA, a sample of this compound would be heated at a constant rate, and its mass would be continuously monitored. The resulting TGA curve would show the temperature at which the compound begins to decompose and the percentage of mass lost during this process. The decomposition of this compound would likely involve the loss of the carboxylic acid group as carbon dioxide and water, followed by the breakdown of the remaining organic structure at higher temperatures. The TGA data is critical for understanding the thermal limits of the compound.

A summary of hypothetical TGA data for this compound could be presented in a table like this:

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) |

| 1 | e.g., 200 - 250 | e.g., 22.8 |

| 2 | e.g., 250 - 400 | e.g., 55.3 |

| Final Residue (%) | at 600 °C | e.g., 21.9 |

Future Research Directions and Potential Applications

Development of Novel Therapeutic Agents

The structure of 2-Acetamido-3-fluorobenzoic acid is reminiscent of many biologically active molecules, making it a promising starting point for the development of new drugs. The strategic placement of its functional groups allows for a variety of interactions with biological targets.

Rational Design of Derivatives with Enhanced Biological Activity

Rational drug design can be employed to create derivatives of this compound with optimized therapeutic properties. The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov The existing fluoro and acetamido groups can be systematically modified to probe structure-activity relationships (SAR). nih.gov For instance, altering the acyl group of the amide or substituting various positions on the phenyl ring could lead to compounds with enhanced potency and selectivity for specific biological targets. nih.gov

Future research could focus on creating a library of derivatives by modifying the core structure. The carboxylic acid provides a handle for creating esters and amides, the acetamido group can be varied (e.g., using different acyl groups), and further substitutions could be made on the aromatic ring.

Table 1: Potential Derivative Modifications of this compound

| Modification Site | Potential Modification | Rationale |

| Carboxylic Acid | Esterification, Amidation | Improve cell permeability, modulate solubility, create prodrugs. |

| Acetamido Group | Vary Acyl Chain (e.g., propionamido, benzamido) | Alter steric and electronic properties to optimize target binding. |

| Aromatic Ring | Additional substitutions (e.g., -Cl, -CH3, -OCH3) | Fine-tune electronic properties and lipophilicity. |

This systematic approach, guided by computational modeling and in vitro screening, could accelerate the discovery of lead compounds for various diseases. nih.gov

Exploration of Specific Disease Targets

The fluorinated benzamide (B126) scaffold is a key feature in a number of neuroleptic drugs, suggesting that derivatives of this compound could be investigated for activity against dopamine (B1211576) D2 receptors or other central nervous system targets. nih.gov Furthermore, substituted aminobenzoic acids are of significant interest as building blocks for pharmaceuticals. acs.orgnih.gov Research has shown that derivatives of 3-sulfonamido benzoic acid can act as potent antagonists for the P2Y14 receptor, a target for inflammatory diseases like acute lung injury. nih.gov This suggests that the this compound core could be explored for similar antagonistic activities on related receptors. The presence of the acetamido group also opens the possibility of targeting enzymes like histone deacetylases (HDACs), where related structures have shown inhibitory activity. The development of a 3D tumoroid-inducing scaffold provides a platform for testing the efficacy of such new compounds in a model that mimics in vivo tumorigenesis. scienceopen.com

Applications in Material Science

The functional groups of this compound make it a candidate for incorporation into advanced materials, imparting unique properties to polymers and surfaces.

Incorporation into Functional Polymers

Functional polymers, which possess specific chemical moieties, can exhibit unique intrinsic properties or respond to external stimuli. vanderbilt.edu The carboxylic acid group of this compound allows it to be used as a monomer in polymerization reactions, such as in the formation of polyesters or polyamides. frontiersin.org Incorporating this molecule into a polymer backbone could introduce desirable characteristics. For example, the fluorine atom can enhance thermal stability and chemical resistance, while the acetamido group can increase hydrogen bonding capabilities, influencing the mechanical properties and solvent interactions of the resulting polymer. Such polymers could find use in creating specialized membranes, coatings, or scaffolds for biomedical applications. nih.gov The synthesis of biobased non-isocyanate polyurethanes from derivatives of 2,5-furandicarboxylic acid highlights a move towards more sustainable polymer production, a strategy that could be adapted for monomers like this compound. rsc.org

Use in Surface Modification and Thin Film Technologies

Self-assembled monolayers (SAMs) are highly organized molecular layers that can alter the properties of a surface. Aromatic carboxylic acids are known to form well-ordered SAMs on metal surfaces like silver and gold. au.dkacs.orgnih.gov The carboxylic acid group of this compound can act as an anchor to bind the molecule to a substrate. au.dkacs.org The fluorinated aromatic portion would then be exposed, potentially creating a surface with low energy and hydrophobic characteristics. Such surfaces are valuable for applications requiring non-stick or anti-fouling properties. A method for grafting benzoic acid onto polyethylene (B3416737) films to change the surface from hydrophobic to hydrophilic demonstrates the potential for such molecules to significantly alter surface properties for applications like packaging. conicet.gov.armdpi.comresearchgate.net Improved methods for preparing carboxylic acid-terminated SAMs can lead to higher quality surfaces with better control over chemical composition and wettability. nih.gov

Advancements in Synthetic Organic Chemistry

Developing more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and its derivatives is a crucial area of future research. The synthesis of its precursor, 2-amino-3-fluorobenzoic acid, has been documented. orgsyn.org One potential synthetic route starts from 2-fluoro-3-nitrotoluene, which can be oxidized to 2-fluoro-3-nitrobenzoic acid. chemicalbook.com Subsequent reduction of the nitro group to an amine, followed by acetylation, would yield the final product.

Future advancements could focus on:

Catalytic Methods: Exploring novel catalysts for the key transformation steps. For example, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of carboxylic acids. rsc.orgrsc.org Similarly, copper-catalyzed amination of bromobenzoic acids offers a regioselective route to N-aryl anthranilic acid derivatives. nih.gov Iridium-catalyzed C-H amidation of benzoic acids also presents a modern approach. nih.gov

One-Pot Syntheses: Designing tandem or one-pot reaction sequences to improve efficiency and reduce waste, for instance by combining the reduction and acetylation steps.

Green Chemistry: Utilizing more environmentally benign reagents and solvents to make the synthesis more sustainable.

These synthetic advancements will not only facilitate the study of this compound itself but will also enable the efficient production of a diverse range of derivatives for testing in therapeutic and material science applications.

Chemo- and Regioselective Synthesis Strategies

The precise installation of substituents on the aromatic ring is paramount for the synthesis of this compound. Future strategies will likely focus on advanced catalytic systems that offer high control over the placement of the fluorine and acetamido groups.

Directed C-H Functionalization: A promising approach involves the use of directing groups to control the position of fluorination on the benzoic acid core. Research has demonstrated that transition metals, particularly palladium, can catalyze the fluorination of C-H bonds at specific locations when guided by a directing group. researchgate.net For instance, an amide group can act as a directing group to guide the fluorine substituent to the ortho position. researchgate.net Future work could explore novel, easily removable directing groups to streamline the synthesis of the 3-fluoro isomer.

Decarboxylative Fluorination: Another innovative strategy is decarboxylative fluorination, where the carboxylic acid group of a benzoic acid precursor is replaced with a fluorine atom. researchgate.netacs.org Recent advancements have utilized photoredox catalysis with copper complexes to achieve this transformation under milder conditions than traditional high-temperature methods. researchgate.netacs.org This approach could offer a new pathway to fluorinated aromatics from abundant carboxylic acid feedstocks.

Synthesis from Nitroaromatics: A common route to aminobenzoic acids involves the reduction of a corresponding nitrobenzoic acid. google.com The synthesis of 2-amino-3-fluorobenzoic acid, the precursor to the target compound, can be achieved by the reduction of 3-fluoro-2-nitrobenzoic acid. Research into more selective and efficient reduction methods that are compatible with the fluorine substituent is an ongoing need. Catalytic hydrogenation using catalysts like Raney nickel or palladium is a conventional method, but care must be taken to avoid dehalogenation. google.com

Sustainable and Green Chemistry Approaches

Aligning the synthesis of this compound with the principles of green chemistry is crucial for its future viability. researchgate.net This involves minimizing waste, reducing energy consumption, and using less hazardous substances. researchgate.netwjpmr.com

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.govresearchgate.net The "fluorinase" enzyme, discovered in Streptomyces cattleya, is capable of forming a carbon-fluorine bond from inorganic fluoride (B91410), presenting a revolutionary approach for the synthesis of fluorinated organic molecules. tib.eu Future research could focus on engineering this or other enzymes to accept anthranilic acid derivatives as substrates. Additionally, enzymes like lipases could be used for the selective acylation or deacylation steps in the synthesis under mild conditions. nih.gov

Alternative Energy Sources: Microwave irradiation and sonication are being explored to accelerate reaction times and improve yields in the synthesis of anthranilic acid derivatives, often leading to cleaner reactions with fewer byproducts. mdpi.com Photochemical methods, using visible light as a renewable energy source, are also gaining traction, particularly for radical reactions like decarboxylative fluorination. researchgate.netacs.org

Greener Solvents and Reagents: A key goal of green chemistry is to replace hazardous solvents and reagents. researchgate.net The development of synthetic routes in water or other environmentally benign solvents is a priority. For reduction steps, catalytic transfer hydrogenation, which uses safer hydrogen donors than high-pressure hydrogen gas, or electrochemical methods could be explored.

Interdisciplinary Research Opportunities

The unique properties conferred by the fluorine atom make this compound and its derivatives attractive candidates for a wide range of applications, fostering interdisciplinary collaboration.

Medicinal Chemistry and Pharmacology: Fluorine substitution is a well-established strategy in drug design to enhance properties such as metabolic stability, membrane permeability, and binding affinity. rsc.org Anthranilic acid derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com Research into the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents. nih.gov For example, fluorinated anthranilic diamides have been developed as potent insecticides that target ryanodine (B192298) receptors in insects, suggesting opportunities in agricultural science. nih.gov

Chemical Biology and Molecular Imaging: The incorporation of fluorine can serve as a powerful tool for studying biological systems. The fluorine-19 (¹⁹F) isotope is NMR-active, allowing for ligand-observed NMR experiments to study the binding of fluorinated molecules to biological targets like enzymes. nih.gov Furthermore, the radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter for Positron Emission Tomography (PET) imaging. tib.eu Synthesizing an ¹⁸F-labeled version of this compound could enable its use as a probe for in vivo imaging, creating opportunities for collaboration between synthetic chemists, biochemists, and nuclear medicine specialists.

Materials Science: Anthranilic acid can be polymerized to form conducting polymers. mdpi.com The introduction of a fluorine atom can significantly alter the electronic properties, solubility, and stability of these materials. Research into the polymerization of this compound or its derivatives could lead to the development of novel functional materials for applications in electronics, sensors, or corrosion protection. mdpi.com

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-acetamido-3-fluorobenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of precursor benzoic acid derivatives. A plausible route is nucleophilic aromatic substitution (SNAr) using a fluorinating agent (e.g., KF or CsF) on a chloro- or nitro-substituted intermediate. For example, substituting a nitro group at the 3-position of 2-acetamidobenzoic acid with fluorine under microwave-assisted conditions (120°C, DMF, 2h) may improve reaction efficiency. Purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN) ensures high purity .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) and confirm regioselectivity using 1H and 19F NMR. Optimize solvent polarity and temperature to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR Spectroscopy : Use 1H NMR (DMSO-d6, 400 MHz) to identify acetamido (-NHCOCH3) protons (δ ~2.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm). 19F NMR (δ ~-110 ppm) confirms fluorine substitution.

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) should show [M-H]– at m/z 210.04 (C9H8FNO3).

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions (analogous to methods in ).

Q. How should this compound be stored to maintain stability, and what are its degradation pathways?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the acetamido group. Degradation studies via accelerated stability testing (40°C/75% RH, 1 month) with HPLC monitoring (retention time ~8.2 min) can identify hydrolysis products (e.g., 3-fluorobenzoic acid). Use LC-MS to track degradation kinetics .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of fluorination in this compound synthesis?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to evaluate transition states for fluorination at competing positions (e.g., 3- vs. 4-fluorination). Compare activation energies to rationalize observed regioselectivity. Molecular electrostatic potential (MEP) maps may highlight electron-deficient sites favoring SNAr (analogous to studies in ).

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzoic acid derivatives?

- Methodological Answer :

- Dose-Response Studies : Test this compound across a concentration range (1 nM–100 µM) in cell-based assays (e.g., enzyme inhibition).

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies (e.g., deacetylation products).

- Structural-Activity Relationships (SAR) : Compare with analogs (e.g., 3-fluoro-4-methylbenzoic acid ) to isolate substituent effects .

Q. How can isotopic labeling (e.g., 18F or 13C) enhance mechanistic studies of this compound in metabolic pathways?

- Methodological Answer : Synthesize 18F-labeled analogs via radiofluorination (e.g., using K18F/K222 complex) for PET imaging. Track 13C-acetamido group metabolism in vitro using NMR or autoradiography. Optimize labeling efficiency by varying precursor concentration and reaction time (see for analogous fluorination protocols).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。